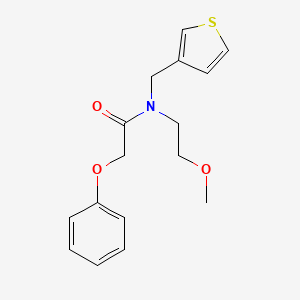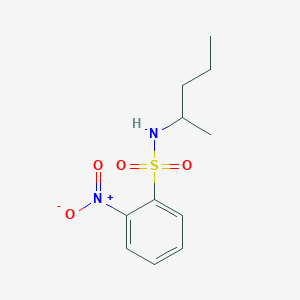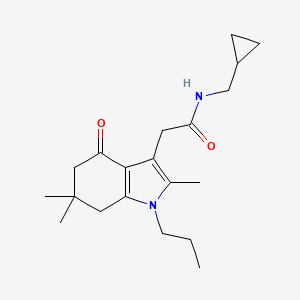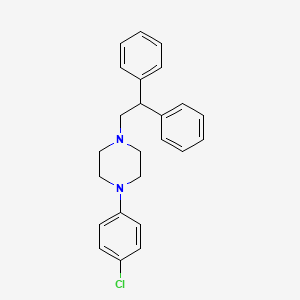![molecular formula C15H11ClINO B5151209 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one](/img/structure/B5151209.png)
1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one, also known as CIAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CIAP is a synthetic compound that belongs to the class of chalcones, which are organic compounds that have shown promising biological activities.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various biological pathways. Studies have shown that 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory mediators. In vivo studies have shown that 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one can reduce inflammation, oxidative stress, and tissue damage in animal models of disease.
Advantages and Limitations for Lab Experiments
1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one. One area of research is the development of 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one analogs with improved pharmacological properties. Another area is the investigation of the molecular targets and signaling pathways involved in the biological activities of 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one. Additionally, the use of 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one as a tool for the study of protein-ligand interactions and drug discovery is an exciting area of research.
Synthesis Methods
1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one can be synthesized by the condensation of 4-chloroacetophenone and 4-iodoaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) at a temperature of around 80°C. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one has been studied for its anti-inflammatory, antioxidant, and anticancer properties. In pharmacology, 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one has been investigated for its ability to modulate the activity of enzymes and receptors. In biochemistry, 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one has been used as a probe to study protein-ligand interactions.
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(4-iodoanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClINO/c16-12-3-1-11(2-4-12)15(19)9-10-18-14-7-5-13(17)6-8-14/h1-10,18H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJOUJRYHQLTSY-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenyl]-2-imidazolidinone](/img/structure/B5151130.png)
![2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5151132.png)



![1-[5-(2-chlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5151163.png)
![1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole](/img/structure/B5151167.png)

![methyl 6-methyl-4-[5-(4-nitrophenyl)-2-furyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5151185.png)

![N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5151197.png)
![ethyl (2-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5151214.png)
![1-(2,3-dimethylphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5151217.png)